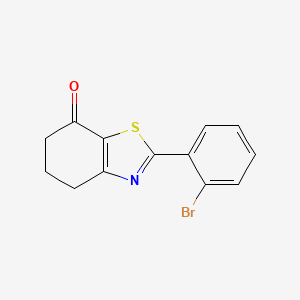
2-(2-Bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one
Descripción general
Descripción
2-(2-Bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one is a useful research compound. Its molecular formula is C13H10BrNOS and its molecular weight is 308.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitumor Activity
Several studies have highlighted the antitumor potential of benzothiazole derivatives. These compounds, including 2-(4-aminophenyl)benzothiazoles, have been synthesized and evaluated for their activities against breast cancer cell lines both in vitro and in vivo. For example, the synthesis of 2-(4-aminophenyl)benzothiazoles with various substituents has revealed potent inhibitory activity against a panel of human breast cancer cell lines in nanomolar ranges. These studies have shown that specific substituents on the benzothiazole moiety can extend the spectrum of antitumor activity to include ovarian, lung, and renal cell lines, with certain compounds demonstrating significant growth inhibition in mammary carcinoma models in nude mice (Shi et al., 1996), (Bradshaw et al., 2001).
Spectroscopic Properties
Research has also focused on the spectroscopic properties of benzothiazole derivatives. The halogen-substituted derivatives of benzothiazole, such as the chloro and bromo derivatives, have been studied for their photophysical properties. These studies have found that halogenation leads to blue-shifted electronic absorption and fluorescence emission maxima, which can be useful for the design of fluorescence-based sensors or probes (Misawa et al., 2019).
DNA Adduct Formation
The interaction of benzothiazole derivatives with DNA has been another area of interest, particularly in the context of their antitumor activity. Studies have shown that certain benzothiazole compounds can generate DNA adducts in sensitive tumor cells, suggesting a mechanism of action involving direct interaction with genomic DNA. This property is of particular interest for understanding the molecular basis of the antitumor effects and for developing these compounds as therapeutic agents (Leong et al., 2003).
Chemical Synthesis and Modification
Research has also explored the chemical synthesis and modification of benzothiazole derivatives, demonstrating the versatility of these compounds for various applications. For instance, studies have described the palladium-catalyzed direct arylation of thiazoles with aryl bromides, showcasing the chemical adaptability of benzothiazole derivatives for further functionalization (Yokooji et al., 2003).
Propiedades
IUPAC Name |
2-(2-bromophenyl)-5,6-dihydro-4H-1,3-benzothiazol-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNOS/c14-9-5-2-1-4-8(9)13-15-10-6-3-7-11(16)12(10)17-13/h1-2,4-5H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMDXWVXJKARCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)SC(=N2)C3=CC=CC=C3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



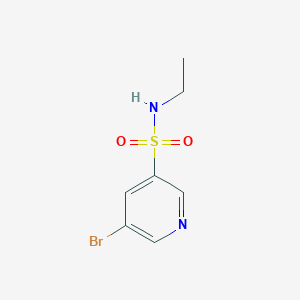
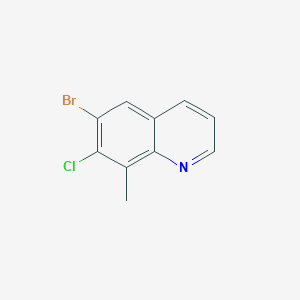
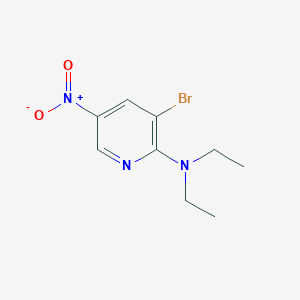
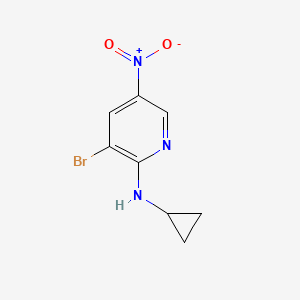
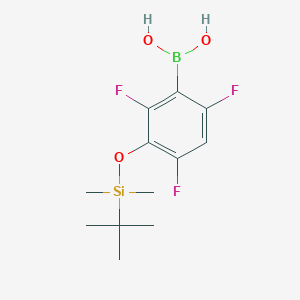

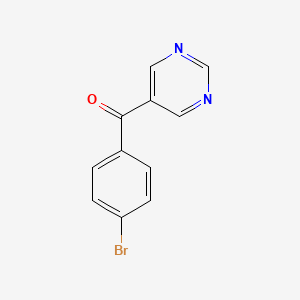
![tert-Butyl (1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-yl)carbamate](/img/structure/B1522419.png)

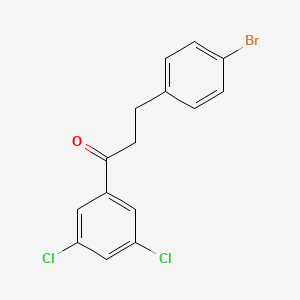
![8-Benzyl-8-azabicyclo[3.2.1]oct-2-en-3-yl trifluoromethanesulfonate](/img/structure/B1522426.png)

![2-(1'-(tert-Butoxycarbonyl)-6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetic acid](/img/structure/B1522429.png)
